molecular formula C9H8ClFO B15146926 3-(3-Chloro-2-fluorophenyl)propanal

3-(3-Chloro-2-fluorophenyl)propanal

Cat. No.: B15146926
M. Wt: 186.61 g/mol
InChI Key: FQUMQAQKUPVLLL-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)propanal is an organic compound with the molecular formula C9H8ClFO It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a three-carbon chain, which is further substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired aldehyde.

Another method involves the halogenation of 3-(2-fluorophenyl)propanal, where the fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Concentrated sulfuric acid and nitric acid for nitration at 0-5°C.

Major Products Formed

    Oxidation: 3-(3-Chloro-2-fluorophenyl)propanoic acid.

    Reduction: 3-(3-Chloro-2-fluorophenyl)propanol.

    Substitution: 3-(3-Chloro-2-fluoro-4-nitrophenyl)propanal (nitration product).

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and fluoro substituents on the aromatic ring can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-fluorophenyl)propanal
  • 3-(3-Chloro-2,4-difluorophenyl)propanal
  • 2-(3-Chloro-2-fluorophenyl)ethanol

Uniqueness

3-(3-Chloro-2-fluorophenyl)propanal is unique due to the specific positioning of the chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanal

InChI

InChI=1S/C9H8ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2

InChI Key

FQUMQAQKUPVLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC=O

Origin of Product

United States

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